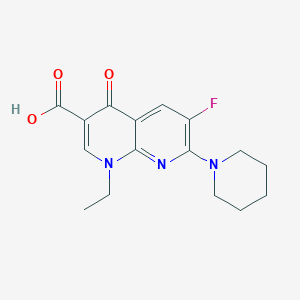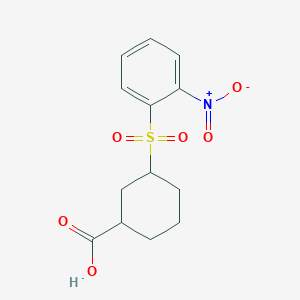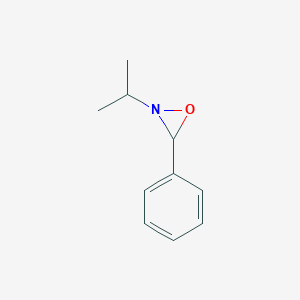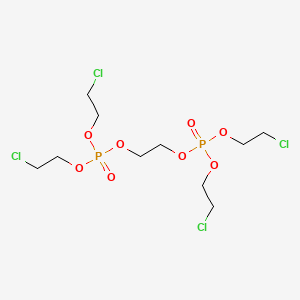
1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound known for its diverse applications in medicinal chemistry. It belongs to the class of quinolone antibiotics, which are known for their broad-spectrum antibacterial activity. This compound is characterized by its unique structure, which includes a naphthyridine core, a piperidinyl group, and a fluoro substituent.
Méthodes De Préparation
The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the naphthyridine core, which is achieved through a series of condensation reactions involving appropriate precursors.
Piperidinyl Substitution: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine as the nucleophile.
Final Steps:
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperidinyl group can be replaced with other nucleophiles under appropriate conditions.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new quinolone antibiotics with enhanced antibacterial activity and reduced resistance.
Biological Studies: The compound is used in studies investigating the mechanisms of bacterial DNA gyrase and topoisomerase IV inhibition, which are the primary targets of quinolone antibiotics.
Pharmacokinetics: Research on the absorption, distribution, metabolism, and excretion (ADME) of this compound helps in understanding its pharmacokinetic profile and optimizing its therapeutic efficacy.
Industrial Applications: The compound is used in the synthesis of other quinolone derivatives and as a reference standard in quality control laboratories.
Mécanisme D'action
The mechanism of action of 1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the disruption of essential cellular processes and ultimately bacterial cell death.
Comparaison Avec Des Composés Similaires
1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be compared with other quinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar core structure and mechanism of action, they differ in their substituents, which influence their spectrum of activity, pharmacokinetic properties, and resistance profiles.
Similar Compounds
Ciprofloxacin: Known for its broad-spectrum activity and use in treating various bacterial infections.
Levofloxacin: A more potent enantiomer of ofloxacin with enhanced activity against Gram-positive bacteria.
Moxifloxacin: Notable for its improved activity against anaerobic bacteria and respiratory pathogens.
The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties and potential advantages in overcoming bacterial resistance.
Propriétés
Numéro CAS |
74274-65-0 |
|---|---|
Formule moléculaire |
C16H18FN3O3 |
Poids moléculaire |
319.33 g/mol |
Nom IUPAC |
1-ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)13(21)10-8-12(17)15(18-14(10)19)20-6-4-3-5-7-20/h8-9H,2-7H2,1H3,(H,22,23) |
Clé InChI |
ODXFNLRSKBQFAR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCCCC3)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)


![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)


![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)


![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)


![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
